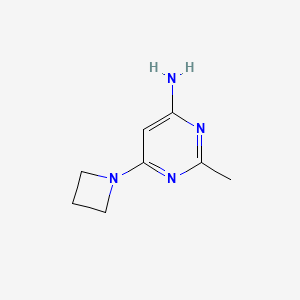

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(azetidin-1-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHUSNARGXNBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine Core

The core step involves nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine or related pyrimidin-4(3H)-one derivatives by azetidine-containing nucleophiles. The azetidine nitrogen attacks the 6-position chlorine, displacing it and forming the key C-N bond.

- Reaction conditions: Microwave-assisted heating at 120–150 °C enhances reaction rates and yields.

- Solvents: Methanol or anhydrous dimethyl sulfoxide (DMSO) are commonly used.

- Nucleophile: Boc-protected 3-aminoazetidine derivatives are employed to prevent overalkylation and improve selectivity.

Protection and Deprotection Strategies

To avoid multiple alkylations, the amino group on azetidine is often protected with a Boc (tert-butoxycarbonyl) group before nucleophilic substitution. After the substitution reaction, acidic conditions (e.g., aqueous HCl) are used to remove the Boc group, yielding the free amine.

- Protection: Boc-protection is introduced on 3-aminoazetidine, sometimes starting from benzhydryl-protected intermediates.

- Deprotection: Acidic hydrolysis with aqueous HCl or trifluoroacetic acid (TFA) removes Boc groups efficiently.

Alkylation and Reductive Amination for Derivative Synthesis

For derivatives with alkyl substituents on the azetidine nitrogen, alkylation is conducted on Boc-protected azetidine intermediates using iodoalkyl reagents. Subsequent hydrogenation removes benzhydryl groups.

Reductive amination is applied to introduce branched alkyl substituents or dialkylated derivatives by reacting the monosubstituted pyrimidine with aldehydes or ketones in the presence of reducing agents.

Representative Reaction Scheme

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | 4,6-Dichloro-2-methylpyrimidine + Boc-protected 3-aminoazetidine | Microwave heating 120–150 °C, MeOH or DMSO | Nucleophilic substitution at 6-position |

| 2 | Substituted Boc-protected azetidine intermediate | Acidic deprotection (HCl aq.) | Removal of Boc, free amine formed |

| 3 | Monosubstituted pyrimidine + alkyl halide or aldehyde | Alkylation or reductive amination | Alkylated or dialkylated derivatives |

Data and Research Findings

Yields and Reaction Efficiency

- The microwave-assisted nucleophilic aromatic substitution yields the monosubstituted products in good to excellent yields (typically >70%).

- Boc protection effectively prevents overalkylation in linear alkyl derivatives.

- Branched alkyl derivatives show reduced overalkylation due to steric hindrance.

- Reductive amination allows for the synthesis of dialkylated derivatives with controlled substitution patterns.

Example from Literature

In a 2019 study published in the Journal of Medicinal Chemistry, the synthesis of 4-(3-aminoazetidin-1-yl)-6-methylpyrimidin-2-amine (a closely related compound) was achieved by:

Analytical Characterization

The synthesized compounds are typically characterized by:

- Fourier-transform infrared spectroscopy (FTIR)

- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR)

- Mass spectrometry (MS)

These methods confirm the successful substitution at the 6-position and the presence of the azetidine ring.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting materials | 4,6-Dichloro-2-methylpyrimidine, Boc-protected 3-aminoazetidine |

| Key reaction | Nucleophilic aromatic substitution at 6-position |

| Protection | Boc protection on azetidine amino group |

| Deprotection | Acidic hydrolysis with aqueous HCl |

| Alkylation | Alkylation of Boc-protected azetidine with iodoalkyl reagents |

| Reductive amination | For branched alkyl or dialkyl derivatives |

| Reaction conditions | Microwave heating (120–150 °C), solvents like MeOH or DMSO |

| Yield | Typically >70% for monosubstituted products |

| Characterization techniques | FTIR, ^1H NMR, ^13C NMR, MS |

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Cancer Treatment

The compound's primary application lies in oncology, where it has been investigated for its ability to inhibit mutant forms of EGFR. Research indicates that certain pyrimidine derivatives can effectively target specific mutations associated with non-small cell lung cancer (NSCLC) and other malignancies. For instance, compounds similar to 6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine have shown high potency against various mutant forms of EGFR while exhibiting lower toxicity compared to wild-type EGFR inhibitors .

Anti-inflammatory Properties

Beyond its anticancer applications, research has also explored the anti-inflammatory potential of this compound. Studies have demonstrated that pyrimidine derivatives exhibit significant inhibitory effects on cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a dual therapeutic role for compounds like this compound in managing both cancer and inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring followed by functionalization at the pyrimidine position. Recent advancements in synthetic methodologies have improved the yield and purity of these compounds, making them more viable for clinical applications .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

| Study | Model | Findings |

|---|---|---|

| Study A | NSCLC Cell Lines | Demonstrated significant reduction in cell viability at low concentrations (IC50 values reported) |

| Study B | In vivo Mouse Models | Showed tumor regression with minimal side effects compared to standard therapies |

| Study C | Inflammatory Models | Exhibited COX inhibition comparable to established anti-inflammatory drugs |

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s ring strain and the pyrimidine ring’s nitrogen atoms contribute to its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The 6-position of pyrimidine is critical for modulating biological activity. Below is a comparison of substituents and their implications:

Key Observations :

Mechanistic Insights :

Physicochemical Properties

| Property | This compound | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | 4-Methyl-6-phenylpyrimidin-2-amine |

|---|---|---|---|

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) | ~3.0 (highly lipophilic) |

| Solubility | Moderate (polar azetidine) | Low (bulky piperidine) | Very low (aromatic group) |

| Metabolic Stability | High (stable azetidine ring) | Moderate (piperidine oxidation) | Low (CYP-mediated metabolism) |

Implications :

- Azetidine derivatives strike a balance between solubility and membrane permeability, making them favorable for oral bioavailability.

Biological Activity

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, pharmacokinetics, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an azetidine ring attached to a methylpyrimidine core, which contributes to its unique reactivity and biological profile. The molecular formula is with a molecular weight of approximately 162.19 g/mol.

This compound interacts with various biological targets, influencing cellular processes through several mechanisms:

1. Enzyme Interaction:

- The compound has been shown to interact with enzymes such as glutathione S-transferases, which are involved in detoxification processes. This interaction can lead to the formation of glutathione-conjugated metabolites, enhancing the compound's detoxifying effects .

2. Cell Signaling Modulation:

- It modulates key signaling pathways, particularly phosphoinositide-3 kinase (PI3K) signaling, which plays a crucial role in cell survival and proliferation .

3. Gene Expression Changes:

- The compound can alter gene expression patterns by binding to specific biomolecules, leading to either inhibition or activation of various cellular functions .

Pharmacokinetics

The pharmacokinetic profile of this compound is currently under investigation. Preliminary studies suggest the following:

- Absorption and Distribution: The compound appears to be effectively absorbed and distributed within biological systems, facilitated by interactions with membrane transporters.

- Metabolism: It undergoes metabolic transformations primarily via conjugation with glutathione, which aids in its detoxification .

- Excretion: The excretion pathways are yet to be fully characterized but are likely influenced by the compound's interactions with various enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Activity:

- In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For instance, it showed promising growth inhibition rates in non-small cell lung cancer (NSCLC) models at concentrations around 10 μM .

2. Anti-inflammatory Effects:

- The compound has been evaluated for anti-inflammatory properties, revealing its ability to suppress cyclooxygenase (COX) activity, which is critical in the inflammatory response .

3. Antimicrobial Properties:

- Some derivatives of this compound have displayed antimicrobial activity against a range of pathogens including Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .

Case Studies and Research Findings

A summary of notable research findings related to the biological activity of this compound includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.